

Application Notes and Protocols for SZV-558 (ART558) in High-Throughput Screening

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Compound of Interest

Compound Name: SZV-558

Cat. No.: B13434005

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Introduction

SZV-558, more commonly known as ART558, is a potent and selective allosteric inhibitor of the polymerase domain of DNA Polymerase Theta (Polθ), with a reported IC₅₀ of 7.9 nM.[1][2][3] Polθ is a key enzyme in the Theta-Mediated End Joining (TMEJ) DNA repair pathway, an error-prone mechanism for resolving DNA double-strand breaks.[2][3] In cancers with deficiencies in high-fidelity DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, cells become heavily reliant on TMEJ for survival. Inhibition of Polθ by ART558 in these homologous recombination-deficient (HRD) cells leads to a synthetic lethal phenotype, making it a promising therapeutic strategy for a range of cancers.[2]

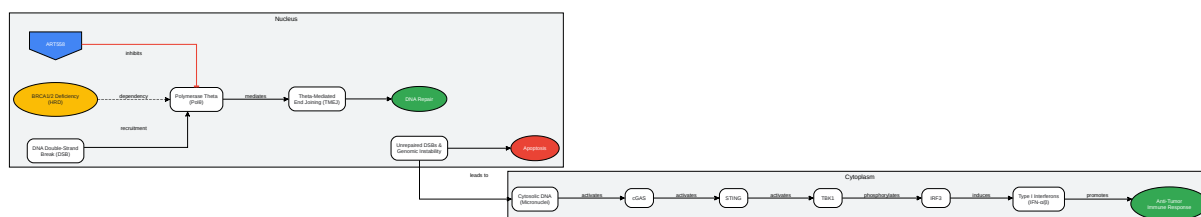
These application notes provide detailed protocols for utilizing ART558 in high-throughput screening (HTS) campaigns to identify and characterize Polθ inhibitors and to screen for synthetic lethal interactions in relevant cancer cell lines.

Mechanism of Action: Synthetic Lethality and Immune Activation

ART558 functions by allosterically binding to the polymerase domain of Polθ, inhibiting its DNA synthesis activity. This blocks the TMEJ pathway, which is crucial for the survival of cancer cells that have lost the ability to perform homologous recombination due to mutations in genes like

Recent studies have elucidated a secondary mechanism involving the activation of the innate immune system. The accumulation of cytoplasmic DNA fragments resulting from unresolved DNA damage activates the cGAS/STING (cyclic GMP-AMP synthase/stimulator of interferon genes) pathway.[4][5][6][7][8] This, in turn, leads to the production of type I interferons and other pro-inflammatory cytokines, promoting an anti-tumor immune response by enhancing the infiltration and activation of CD8+ T cells.[6][8]

Below is a diagram illustrating the signaling pathway of Polθ inhibition by ART558 in BRCA-deficient cells.



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Caption: Signaling pathway of ART558 in BRCA-deficient cells.

Quantitative Data Summary

The following tables summarize key quantitative data for ART558 and expected parameters for high-throughput screening assays.

Table 1: In Vitro Potency of ART558

Parameter	Value	Source
Target	DNA Polymerase Theta (Polθ)	[1] [2] [3]
IC50	7.9 nM	[1] [2] [3]
Mechanism	Allosteric Inhibitor	[3]

Table 2: Recommended Concentration Ranges for Cell-Based Assays

Cell Line	Genotype	Concentration Range	Treatment Duration	Source
DLD-1 BRCA2 -/-	BRCA2 knockout	0 - 2 µM	6 days	[2]
CAPAN-1	BRCA2 mutant	1 µM	48 hours	[2]
MDA-MB-436	BRCA1 mutant	1 µM	48 hours	[2]
Isogenic BRCA1/2 models	Wild-type vs. knockout	0 - 10 µM	7 days	[2]

Table 3: High-Throughput Screening Assay Performance Metrics

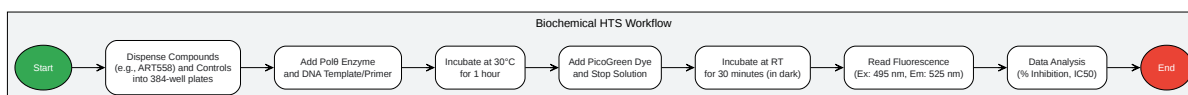
Parameter	Recommended Value	Description	Source
Z'-factor	> 0.5	A measure of assay quality, indicating a good separation between positive and negative controls.	[9][10]
Signal-to-Background (S/B)	> 10	The ratio of the mean signal of the positive control to the mean signal of the negative control.	[10]
Coefficient of Variation (%CV)	< 15%	A measure of the variability of the data within control wells.	

Experimental Protocols

Protocol 1: Biochemical High-Throughput Screening for Polθ Polymerase Activity

This protocol describes a fluorescence-based polymerase extension assay using PicoGreen dye to quantify the synthesis of double-stranded DNA (dsDNA) by the Polθ enzyme. This assay is suitable for primary HTS of large compound libraries.

Workflow Diagram:



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Caption: Workflow for the biochemical Polθ inhibitor screen.

Materials and Reagents:

- Enzyme: Recombinant human DNA Polymerase Theta (catalytic domain)
- DNA Substrate: A single-stranded DNA template with a complementary primer
- Buffer: Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
- dNTPs: Equimolar mix of dATP, dCTP, dGTP, and dTTP
- Detection: Quant-iT™ PicoGreen™ dsDNA Assay Kit
- Plates: Black, flat-bottom 384-well assay plates
- Test Compounds: ART558 (positive control) and library compounds dissolved in DMSO
- Controls: DMSO (negative control), known Polθ inhibitor (positive control)

Procedure:

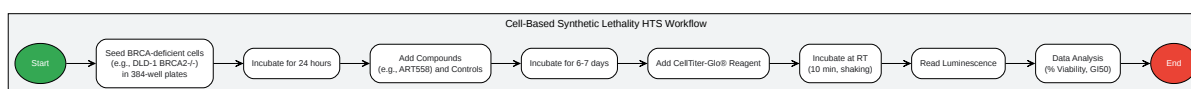
- Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, ART558 positive control (e.g., final concentration of 1 μM), and DMSO negative control into the appropriate wells of a 384-well plate.
- Reaction Mix Preparation: Prepare a master mix containing assay buffer, dNTPs (final concentration e.g., 20 μM), and the DNA template/primer.
- Enzyme Addition: Just prior to dispensing, add the Polθ enzyme to the master mix (final concentration to be optimized, typically in the low nM range).
- Reaction Initiation: Dispense 10 μL of the enzyme-containing reaction mix into each well of the assay plate.
- Incubation: Seal the plate and incubate at 30°C for 60 minutes to allow for DNA synthesis.

- Detection:
 - Prepare the PicoGreen reagent according to the manufacturer's protocol, diluting it in a stop solution (e.g., TE buffer with EDTA).
 - Add 10 µL of the diluted PicoGreen solution to each well.
- Final Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
- Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at ~495 nm and emission at ~525 nm.

Protocol 2: Cell-Based High-Throughput Screening for Synthetic Lethality

This protocol describes a cell viability assay to screen for compounds that exhibit synthetic lethality in HRD cancer cell lines. The assay measures ATP levels using CellTiter-Glo® as an indicator of cell viability.

Workflow Diagram:



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Caption: Workflow for the cell-based synthetic lethality screen.

Materials and Reagents:

- Cell Lines:
 - DLD-1 BRCA2 -/- (HR-deficient)

- DLD-1 BRCA2 +/- (isogenic control, for selectivity screening)
- MDA-MB-436 (BRCA1 mutant)
- CAPAN-1 (BRCA2 mutant)
- Media: Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and antibiotics.
- Detection: CellTiter-Glo® Luminescent Cell Viability Assay
- Plates: White, solid-bottom 384-well tissue culture-treated plates
- Test Compounds: ART558 (positive control) and library compounds dissolved in DMSO
- Controls: DMSO (negative control), Staurosporine (cytotoxicity control)

Procedure:

- Cell Seeding:
 - Harvest and count cells. Resuspend cells in culture medium to the desired seeding density (e.g., 500-1000 cells/well, requires optimization for each cell line).
 - Using a multi-drop dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.
- Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
- Compound Addition:
 - Prepare compound plates with test compounds and controls at the desired concentrations.
 - Using a liquid handler, transfer 100 nL of the compound solutions to the cell plates. The final DMSO concentration should not exceed 0.5%.
- Long-Term Incubation: Incubate the plates for 6-7 days at 37°C and 5% CO₂.
- Assay Readout:

- Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
- Add 25 µL of CellTiter-Glo® reagent to each well.
- Place the plates on an orbital shaker for 10 minutes at room temperature to induce cell lysis.
- Data Acquisition: Measure the luminescent signal using a plate reader.

Data Analysis and Interpretation

For both biochemical and cell-based screens, raw data should be normalized to plate controls.

- Percent Inhibition (Biochemical Assay): $\% \text{ Inhibition} = 100 * (1 - (\text{Signal_Compound} - \text{Signal_Positive_Control}) / (\text{Signal_Negative_Control} - \text{Signal_Positive_Control}))$
- Percent Viability (Cell-Based Assay): $\% \text{ Viability} = 100 * (\text{Signal_Compound} - \text{Signal_Background}) / (\text{Signal_DMSO_Control} - \text{Signal_Background})$

Dose-response curves can be generated for active compounds to determine IC50 (for biochemical assays) or GI50 (for cell-based assays) values. Hits from the primary screen should be confirmed through re-testing and validated in orthogonal assays to eliminate false positives. For synthetic lethality screens, compound selectivity should be confirmed by comparing activity in HR-deficient cells versus their isogenic wild-type counterparts.

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